Cas no 2096341-86-3 (3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester)
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester
- WID34186
- 4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)methoxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-[3-(oxan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
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- MDL: MFCD18434455
- Inchi: 1S/C19H26BF3O4/c1-17(2)18(3,4)27-20(26-17)14-9-13(19(21,22)23)10-16(11-14)25-12-15-7-5-6-8-24-15/h9-11,15H,5-8,12H2,1-4H3
- InChI Key: BMZHYBAXJQFTLD-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1)OCC1CCCCO1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 496
- Topological Polar Surface Area: 36.9
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB311564-1 g |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |
2096341-86-3 | 96% | 1 g |
€314.00 | 2023-07-19 | |
| abcr | AB311564-1g |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester, 96%; . |
2096341-86-3 | 96% | 1g |
€314.00 | 2025-04-20 | |
| Chemenu | CM557711-1g |
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2h-pyran-2-yl)methoxy)-5-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane |
2096341-86-3 | 95%+ | 1g |
$258 | 2023-01-19 | |
| Ambeed | A742328-1g |
3-(TEtrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester |
2096341-86-3 | 96% | 1g |
$88.0 | 2024-04-21 | |
| A2B Chem LLC | AX54821-1g |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester |
2096341-86-3 | 96% | 1g |
$187.00 | 2024-04-20 | |
| A2B Chem LLC | AX54821-5g |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester |
2096341-86-3 | 96% | 5g |
$532.00 | 2024-04-20 |
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester Suppliers
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester
Research Briefing on 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096341-86-3)
3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096341-86-3) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its tetrahydropyran-protected hydroxyl group and trifluoromethylphenylboronic acid moiety, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in targeted drug delivery and as a key building block in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the construction of complex pharmaceutical compounds.
The primary objective of recent research involving this compound has been to explore its utility in the synthesis of novel kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases. The trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds, while the boronic acid pinacol ester moiety facilitates efficient cross-coupling reactions. Studies have demonstrated that this compound can be effectively used to generate high-affinity ligands for specific kinase targets, thereby improving the selectivity and potency of therapeutic agents.
Methodologically, researchers have employed advanced synthetic techniques to optimize the preparation and handling of 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester. Recent publications have detailed its synthesis via multi-step organic transformations, including protection-deprotection strategies and palladium-catalyzed coupling reactions. Analytical techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography have been utilized to confirm the structural integrity and purity of the compound, ensuring its suitability for further pharmaceutical applications.
One of the most notable findings from recent studies is the compound's role in the development of next-generation BTK (Bruton's tyrosine kinase) inhibitors. These inhibitors have shown promising results in preclinical models of B-cell malignancies, with improved pharmacokinetic profiles attributed to the strategic incorporation of the trifluoromethylphenylboronic acid moiety. Additionally, the compound's stability under physiological conditions has been a key focus, with researchers investigating its hydrolysis kinetics and reactivity in biological systems to optimize its use in vivo.
In conclusion, 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096341-86-3) represents a valuable tool in medicinal chemistry, with its unique structural features enabling the development of highly effective therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in the realm of targeted cancer therapies and precision medicine. Future studies are expected to further elucidate its mechanistic roles and expand its utility in drug discovery pipelines.
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